p-Cresyl isovalerate

Description

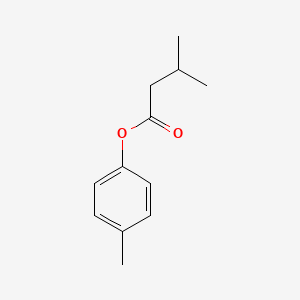

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDPTWHTUYDLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047159 | |

| Record name | p-Tolyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, tobacco-like, animal, sweet herbaceous odour | |

| Record name | p-Tolyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | p-Tolyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.987 | |

| Record name | p-Tolyl 3-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55066-56-3 | |

| Record name | p-Cresyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55066-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055066563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresyl isovalerate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, 4-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Tolyl isovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CRESYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8JG0XTQ0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylphenyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037709 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

p-cresyl isovalerate chemical properties and structure

An In-depth Technical Guide to p-Cresyl Isovalerate: Chemical Properties and Structure

Introduction

This compound, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester derived from the reaction of p-cresol (B1678582) and isovaleric acid.[1] With the chemical formula C12H16O2, this compound is recognized for its characteristic fruity and herbal odor profile.[1][2] It is utilized primarily in the fragrance and food industries as a flavoring agent.[1][3][4] Structurally, it consists of a p-cresyl group attached to an isovalerate moiety, which imparts its aromatic properties and volatility.[1] This document provides a detailed overview of its chemical and physical properties, structure, and relevant experimental methodologies for its synthesis and analysis.

Chemical Structure

This compound is structurally defined as the 4-methylphenyl ester of 3-methylbutanoic acid. The molecule features a benzene (B151609) ring substituted with a methyl group and an ester group at positions 1 and 4, respectively.

Caption: 2D structure of this compound.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various applications, from flavor formulation to analytical chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][4][5] |

| Molecular Weight | 192.25 g/mol | [1][2][4] |

| CAS Number | 55066-56-3 | [1][4][6] |

| Appearance | Colorless to pale yellow/orange liquid | [1] |

| Odor Profile | Herbal, Fruity, Animal, Sweet | [2] |

| Boiling Point | 255-257 °C (at 760 mmHg) 103 °C (at 2.00 mmHg) | [3][7] |

| Density | 0.9884 g/cm³ (at 15 °C) | [3] |

| Refractive Index | 1.485 - 1.489 (at 20 °C) | [4][7] |

| Vapor Pressure | 0.0126 hPa (at 20 °C) | [2] |

| Flash Point | 98.33 °C | [8] |

| Solubility | Insoluble in water; Soluble in oils and ethanol. | [2][3] |

| LogP (Octanol/Water) | 3.5 | [2][3][4] |

| Topological Polar Surface Area | 26.3 Ų | [3][4] |

Identifiers and Descriptors

For unambiguous identification in databases and computational models, a set of standard identifiers is used.

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | (4-methylphenyl) 3-methylbutanoate | [4] |

| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C | [1][2][4] |

| InChI | InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | [1][4][5] |

| InChIKey | MVDPTWHTUYDLTL-UHFFFAOYSA-N | [1][4][5] |

| Synonyms | p-Tolyl isovalerate, Isovaleric acid p-tolyl ester, 4-Methylphenyl 3-methylbutanoate | [1][2][4] |

Experimental Protocols

Synthesis: Fischer Esterification

While specific industrial synthesis protocols for this compound are proprietary, a standard laboratory preparation can be achieved via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of p-cresol with isovaleric acid.

Reactants:

-

p-Cresol

-

Isovaleric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (B28343) (as a solvent to facilitate water removal)

Methodology:

-

Reaction Setup: Equimolar amounts of p-cresol and isovaleric acid are dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

Reflux: The mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by tracking the amount of water collected or by using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile compounds like this compound.

Methodology:

-

Sample Preparation: The sample containing this compound is diluted in a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., SE-30 or Carbowax 20M).[6] The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coating the column.

-

Detection & Ionization (MS): As components elute from the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by Electron Ionization (EI), causing them to fragment in a reproducible pattern.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The mass spectrum for this compound shows characteristic fragments, with a prominent peak often observed at m/z 108, corresponding to the p-cresol fragment.[4][5] The retention time from the GC provides an additional layer of identification.

Reported GC Retention Indices: [6]

-

Standard Non-polar Column (SE-30): 1389

-

Standard Polar Column (Carbowax 20M): 1898

Biological Context and Signaling

Direct research on the specific signaling pathways of this compound is limited. However, its precursor, p-cresol, is a well-studied uremic toxin that accumulates in patients with chronic kidney disease (CKD).[9][10] p-Cresol is produced by the gut microbiota from the fermentation of tyrosine and phenylalanine.[9][11] In the body, p-cresol is metabolized, primarily into p-cresyl sulfate (pCS) and p-cresyl glucuronide.[11][12]

p-Cresol and its metabolites are known to exert various toxic effects, including the suppression of mitochondrial respiration and the disruption of mitochondrial dynamics.[9][10] Given that this compound is an ester of p-cresol, it is plausible that it could be hydrolyzed in vivo to release p-cresol, although this has not been extensively studied. Therefore, its biological activity may be indirectly related to the known pathways affected by p-cresol. As a flavoring agent, it is consumed in very small quantities, and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current levels of intake.[4]

References

- 1. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scent.vn [scent.vn]

- 3. echemi.com [echemi.com]

- 4. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. parchem.com [parchem.com]

- 8. para-cresyl isovalerate, 55066-56-3 [perflavory.com]

- 9. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 10. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Elusive Presence of p-Cresyl Isovalerate in the Plant Kingdom: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl isovalerate, a volatile organic compound recognized for its characteristic animalic, sweet, and herbaceous aroma, is a known flavoring and fragrance agent. While its presence has been anecdotally reported in some natural products, its definitive quantitative occurrence and biosynthetic pathway within the plant kingdom remain largely uncharacterized. This technical guide synthesizes the current understanding of the potential for this compound's natural occurrence in plants. It delves into the established biosynthetic routes of its precursors, p-cresol (B1678582) and isovaleric acid, and proposes a putative pathway for its formation. Furthermore, this document provides detailed, adaptable experimental protocols for the extraction, identification, and quantification of this elusive ester in complex plant matrices, aiming to facilitate further research into its natural distribution and biological significance.

Introduction

This compound, also known as p-tolyl 3-methylbutanoate, is an ester that contributes to the sensory profiles of various products. Its reported presence in coffee, passion fruit, raspberry, rum, and tea suggests a potential biogenic origin. However, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data regarding its concentration in these or any other plant species. This guide addresses this knowledge gap by providing a foundational framework for researchers seeking to investigate the natural occurrence of this compound in plants.

Putative Natural Occurrence and Precursor Biosynthesis

While direct evidence for this compound in plants is scarce, the biosynthesis of its constituent molecules, p-cresol and isovaleric acid, is plausible within plant metabolic pathways.

Biosynthesis of p-Cresol

p-Cresol (4-methylphenol) is a phenolic compound. In plants, phenolic compounds are primarily synthesized through the shikimate pathway . This pathway converts simple carbohydrate precursors into aromatic amino acids, including L-phenylalanine and L-tyrosine, which serve as the building blocks for a vast array of phenolic compounds. Although the direct conversion of these amino acids to p-cresol in plants is not extensively documented, the necessary chemical transformations are biochemically feasible.

Biosynthesis of Isovaleric Acid

Isovaleric acid (3-methylbutanoic acid) is a short-chain branched fatty acid. Its biosynthesis in microorganisms is well-established and proceeds from the degradation of the branched-chain amino acid L-leucine . It is highly probable that a similar pathway exists in plants, where L-leucine is catabolized to isovaleryl-CoA, which can then be hydrolyzed to isovaleric acid. Isovaleric acid is a known constituent of the essential oil of Valerian (Valeriana officinalis) root.

Proposed Biosynthetic Pathway of this compound in Plants

Based on the known principles of plant biochemistry, a putative biosynthetic pathway for this compound can be proposed. This pathway involves the esterification of p-cresol with an activated form of isovaleric acid, likely isovaleryl-CoA. This reaction would be catalyzed by a member of the acyltransferase enzyme family. Plant acyltransferases are responsible for the synthesis of a wide variety of esters that contribute to floral scents and fruit flavors.

Quantitative Data Summary

As of the date of this publication, there is no peer-reviewed quantitative data available for the concentration of this compound in any plant species. The table below is provided as a template for researchers to populate as data becomes available.

| Plant Species | Plant Part | Concentration (µg/g fresh weight) | Analytical Method | Reference |

| Data Not Available | - | - | - | - |

Experimental Protocols

To facilitate the investigation of this compound in plant tissues, the following detailed experimental protocols are provided. These are generalized methods that should be optimized for the specific plant matrix under investigation.

Sample Preparation and Extraction

Objective: To extract volatile and semi-volatile compounds, including this compound, from plant material.

Method: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Collection: Collect fresh plant material (e.g., flowers, leaves, fruits) and immediately process or flash-freeze in liquid nitrogen and store at -80°C.

-

Homogenization: Grind a known weight of fresh or frozen tissue (e.g., 1-5 g) to a fine powder under liquid nitrogen.

-

Vial Preparation: Transfer the powdered sample to a 20 mL headspace vial. Add a saturated solution of NaCl (to inhibit enzymatic activity and improve analyte partitioning into the headspace) and an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties not present in the sample).

-

Incubation and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis for Identification and Quantification

Objective: To separate, identify, and quantify this compound in the extracted sample.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC Conditions (Example):

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: 5°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 min.

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations containing the internal standard.

-

Analysis: Analyze the standards and samples under the same GC-MS conditions.

-

Data Processing: For each standard and sample, determine the peak area of this compound and the internal standard in SIM mode.

-

Calculation: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions. Use the equation of the linear regression from the calibration curve to calculate the concentration of this compound in the plant samples.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an open and intriguing area of research. While direct quantitative evidence is currently lacking, the biochemical feasibility of its synthesis from known plant metabolites provides a strong rationale for its investigation. The proposed biosynthetic pathway and detailed experimental protocols in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the presence, concentration, and physiological role of this aromatic compound in the plant kingdom. Future studies should focus on screening a wide variety of aromatic plants, particularly those known for producing complex esters or possessing unique scent profiles. The identification of the specific acyltransferases involved in its biosynthesis will be a critical step in understanding its regulation and potential for biotechnological applications.

The Microbial Biosynthesis of p-Cresyl Isovalerate: A Putative Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl isovalerate, an ester with potential significance in gut microbiome signaling and host-microbe interactions, is formed from the microbial metabolites p-cresol (B1678582) and isovaleric acid. While the direct biosynthetic pathway for this ester has not been fully elucidated in a single organism, this technical guide synthesizes the current understanding of the independent microbial production of its precursors and proposes a putative final enzymatic step. This document provides a detailed overview of the metabolic pathways, key enzymes, and relevant microorganisms, supplemented with quantitative data, experimental protocols, and pathway visualizations to support further research in this area.

Introduction

The gut microbiome produces a vast array of metabolites that significantly influence host physiology, ranging from immune modulation to neurological function. Among these are aromatic compounds and short-chain fatty acids, which are byproducts of amino acid fermentation. p-Cresol, a phenolic compound derived from tyrosine, and isovaleric acid, a branched-chain fatty acid from leucine (B10760876), are two such metabolites produced by various gut commensals. The esterification of these two molecules yields this compound, a volatile organic compound whose biological activities are an emerging area of interest. Understanding its biosynthesis is crucial for elucidating its role in health and disease. This guide outlines the known microbial pathways for the synthesis of its precursors and proposes the final enzymatic condensation to form this compound.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the microbial fermentation of the amino acids tyrosine and leucine to produce p-cresol and isovaleric acid, respectively. The final step is the esterification of these two precursors, likely catalyzed by a bacterial alcohol acyltransferase (AAT).

Biosynthesis of p-Cresol from L-Tyrosine

Gut microbiota employ at least two distinct pathways to synthesize p-cresol from L-tyrosine.[1]

Pathway 1: Direct Cleavage of Tyrosine

This pathway involves the direct conversion of tyrosine to p-cresol.

-

Step 1: L-Tyrosine is converted to p-hydroxyphenylpyruvic acid.

-

Step 2: p-Hydroxyphenylpyruvic acid is then decarboxylated to p-hydroxyphenylacetaldehyde.

-

Step 3: Finally, p-hydroxyphenylacetaldehyde is reduced to p-cresol.

A key enzyme in a variation of this pathway is Tyrosine lyase (ThiH), which can directly cleave tyrosine.[1]

Pathway 2: Via p-Hydroxyphenylacetic Acid (p-HPA)

This is a more extensively studied pathway involving the intermediate p-HPA.

-

Step 1: Transamination. L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid by the enzyme Tyrosine aminotransferase (TyrB).[2]

-

Step 2: Decarboxylation. 4-hydroxyphenylpyruvic acid is oxidatively decarboxylated to 4-hydroxyphenylacetic acid (p-HPA).

-

Step 3: Final Decarboxylation. p-HPA is then decarboxylated to p-cresol by the enzyme p-hydroxyphenylacetate decarboxylase.[2]

Key Microorganisms Involved in p-Cresol Production:

Diagram of p-Cresol Biosynthesis Pathways

Caption: Microbial biosynthesis pathways of p-cresol from L-tyrosine.

Biosynthesis of Isovaleric Acid from L-Leucine

Isovaleric acid is a branched-chain fatty acid (BCFA) produced from the microbial fermentation of the branched-chain amino acid L-leucine.[1]

-

Step 1: Transamination. L-Leucine is deaminated by a branched-chain amino acid (BCAA) aminotransferase to α-ketoisocaproate.

-

Step 2: Oxidative Decarboxylation. α-Ketoisocaproate is then oxidatively decarboxylated to isovaleryl-CoA by a pyruvate:ferredoxin oxidoreductase (PorA).

-

Step 3: Thioester cleavage. Isovaleryl-CoA is subsequently converted to isovaleric acid.

Key Microorganisms Involved in Isovaleric Acid Production:

-

Clostridium spp.[5]

-

Bacteroides spp.[5]

-

Propionibacterium freudenreichii[6]

-

Prevotella spp.

-

Ruminococcus spp.

Diagram of Isovaleric Acid Biosynthesis Pathway

Caption: Microbial biosynthesis pathway of isovaleric acid from L-leucine.

Putative Final Step: Esterification of p-Cresol and Isovaleric Acid

The final step in the biosynthesis of this compound is the condensation of p-cresol and isovaleric acid. This reaction is a classic esterification, and in a biological context, it is likely catalyzed by an alcohol acyltransferase (AAT). These enzymes facilitate the formation of an ester bond between an alcohol (p-cresol) and an acyl-CoA (isovaleryl-CoA, the activated form of isovaleric acid).

-

Proposed Reaction: p-Cresol + Isovaleryl-CoA → this compound + Coenzyme A

While a specific AAT for this reaction in gut bacteria has not yet been identified, AATs are known to have broad substrate specificity, making this a plausible mechanism.

Diagram of the Putative Complete Biosynthesis Pathway of this compound

Caption: A putative overview of the biosynthesis of this compound.

Quantitative Data

Quantitative data on the production of this compound by gut microbiota is currently not available in the literature. However, studies have quantified the fecal concentrations of its precursors, p-cresol and isovaleric acid, in healthy adults.

| Metabolite | Fecal Concentration Range (µg/g) | Reference |

| p-Cresol | 1.2 - 173.4 | [7] |

| Isovaleric Acid | - |

Note: Specific concentration ranges for isovaleric acid in feces from the provided search results were not explicitly detailed in a readily comparable format, though its presence is well-established.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound biosynthesis.

Culturing of p-Cresol and Isovaleric Acid-Producing Bacteria

Objective: To culture anaerobic gut bacteria known to produce p-cresol and/or isovaleric acid.

Materials:

-

Anaerobic chamber or jars with gas-generating systems.

-

Pre-reduced, anaerobically sterilized culture media (e.g., Brain Heart Infusion broth, Basal Medium supplemented with Trypticase Peptone).[4]

-

Amino acid precursors: L-tyrosine and L-leucine.

-

Bacterial strains of interest (e.g., Clostridioides difficile, Bacteroides fragilis).

Procedure:

-

Prepare the desired culture medium and supplement with L-tyrosine (e.g., 200 µM) and/or L-leucine to promote the production of the respective precursors.[4]

-

Inoculate the medium with the selected bacterial strain(s) under strict anaerobic conditions.

-

Incubate the cultures at 37°C for a specified period (e.g., 24-72 hours), depending on the growth rate of the bacteria.

-

At desired time points, collect culture supernatants for metabolite analysis.

Analysis of Volatile Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To detect and quantify p-cresol, isovaleric acid, and this compound in bacterial culture supernatants.

Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Appropriate GC column (e.g., capillary column suitable for volatile and semi-volatile compounds).

-

Solvents for extraction (e.g., hexane, diethyl ether).

-

Derivatization agents (if necessary, though often not required for these volatile compounds).

-

Internal and external standards for p-cresol, isovaleric acid, and this compound.

Procedure:

-

Sample Preparation:

-

Acidify the culture supernatant to protonate the acidic metabolites.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

-

Concentrate the organic extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject a small volume of the extract into the GC-MS system.

-

Use a temperature program that effectively separates the compounds of interest. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C).[8][9]

-

The mass spectrometer should be operated in scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification.

-

-

Data Analysis:

-

Identify the peaks corresponding to p-cresol, isovaleric acid, and this compound by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the compounds by constructing a calibration curve using the standards.

-

Workflow for GC-MS Analysis of Microbial Volatile Esters

Caption: A generalized workflow for the analysis of volatile metabolites.

Conclusion and Future Directions

The biosynthesis of this compound in the human gut is a compelling example of the complex metabolic interplay between different microbial species and their dietary substrates. While the pathways for its precursors, p-cresol and isovaleric acid, are relatively well-understood, the final esterification step remains a putative but highly plausible reaction catalyzed by bacterial alcohol acyltransferases.

Future research should focus on:

-

Identifying the specific alcohol acyltransferases responsible for the synthesis of this compound in gut bacteria. This could involve genomic and transcriptomic analysis of p-cresol and isovaleric acid-producing bacteria.

-

Co-culturing experiments with known p-cresol and isovaleric acid producers to determine if this compound is a product of cross-feeding and synergistic metabolism.

-

Quantitative studies to determine the production rates of this compound under different dietary conditions and in various disease states.

-

Elucidating the biological activity of this compound on host cells and its role in inter-bacterial communication.

A deeper understanding of the biosynthesis and function of this compound will provide valuable insights into the chemical language of the gut microbiome and may reveal new therapeutic targets for a range of human diseases.

References

- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 2. mdpi.com [mdpi.com]

- 3. p-cresol sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]

- 4. Identification of phenol- and p-cresol-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Indole and p-cresol in feces of healthy subjects: Concentration, kinetics, and correlation with microbiome [frontiersin.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

In-Depth Technical Guide: p-Cresyl Isovalerate (CAS No. 55066-56-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Cresyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate, is an ester recognized for its characteristic fruity, sweet, and herbal aroma.[1] While its primary applications are in the fragrance and flavor industries, its chemical structure, comprising a phenolic moiety (p-cresol) and a short-chain fatty acid (isovaleric acid), warrants a deeper scientific investigation, particularly concerning its metabolic fate and potential biological relevance.[2][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed spectral analysis, synthesis and analytical methodologies, and a review of the biological activities pertinent to its structure, with a focus on its potential hydrolysis product, p-cresol (B1678582).

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its insolubility in water but shows good solubility in alcohols and organic solvents.[1][4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55066-56-3 | [5] |

| Molecular Formula | C₁₂H₁₆O₂ | [5] |

| Molecular Weight | 192.25 g/mol | [5] |

| IUPAC Name | 4-methylphenyl 3-methylbutanoate | [5] |

| Synonyms | p-Tolyl isovalerate, Isovaleric acid p-tolyl ester, p-Cresyl 3-methylbutanoate | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 125 °C @ 10 mmHg | [3] |

| Density | 0.977 - 0.987 g/cm³ | [5] |

| Refractive Index | 1.485 - 1.489 | [5] |

| Flash Point | 98.33 °C (209.00 °F) | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [1][4] |

| XLogP3 | 3.5 | [5] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons in the molecule. The assignments are detailed in Table 2.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.135 | d | 2H, Aromatic protons ortho to the ester linkage |

| 6.939 | d | 2H, Aromatic protons meta to the ester linkage |

| 2.391 | s | 3H, Methyl group on the aromatic ring (-CH₃) |

| 2.306 | d | 2H, Methylene group (-CH₂-) |

| 2.224 | m | 1H, Methine group (-CH-) |

| 1.035 | d | 6H, Two methyl groups (-CH(CH₃)₂) |

| [Source: ChemicalBook, 2023][7] |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Ester carbonyl) |

| ~148 | Aromatic C-O |

| ~135 | Aromatic C-CH₃ |

| ~129 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~43 | -CH₂- |

| ~26 | -CH- |

| ~22 | -CH(CH₃)₂ |

| ~21 | Ar-CH₃ |

| [Source: Adapted from p-tolyl isobutyrate data][8] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound shows a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 192. The major fragments and their relative intensities are listed in Table 4.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 108 | 99.99 | [C₇H₈O]⁺ (p-cresol radical cation) |

| 57 | 33.36 | [C₄H₉]⁺ (isobutyl cation) |

| 41 | 15.14 | [C₃H₅]⁺ (allyl cation) |

| 107 | 14.70 | [C₇H₇O]⁺ (loss of H from p-cresol) |

| 77 | 11.60 | [C₆H₅]⁺ (phenyl cation) |

| [Source: PubChem, 2023][5] |

The fragmentation is dominated by the cleavage of the ester bond, leading to the highly stable p-cresol radical cation at m/z 108 as the base peak.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester functional group and the aromatic ring. Based on analogous compounds like p-cresyl phenylacetate, the key absorptions are predicted in Table 5.[9]

Table 5: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050-3000 | Aromatic C-H stretch |

| ~2960-2850 | Aliphatic C-H stretch |

| ~1740-1760 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1200-1100 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A general and environmentally benign method for the synthesis of p-cresyl esters involves the use of an acid-activated clay catalyst.

Materials:

-

p-Cresol

-

Isovaleric acid

-

Acid-activated Indian bentonite (B74815) (AAIB) catalyst

-

o-Xylene (B151617) (solvent)

-

5% Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isovaleric acid (1 molar equivalent) and p-cresol (2 molar equivalents).

-

Add o-xylene as the solvent and the acid-activated Indian bentonite catalyst.

-

Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and wash the catalyst with a small amount of o-xylene.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 5% NaOH solution to remove unreacted p-cresol and isovaleric acid, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

This protocol is adapted from a general procedure for the esterification of p-cresol with carboxylic acids.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., with an EI source).

-

Capillary column (e.g., SE-30 or Carbowax 20M).

GC Conditions (Illustrative):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split

MS Conditions (Illustrative):

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

The retention indices for this compound are approximately 1389 on a non-polar column (SE-30) and 1898 on a polar column (Carbowax 20M).[10]

Biological Activity and Toxicology

Direct studies on the biological signaling pathways of this compound are scarce. Its primary relevance in a biological context stems from its use as a flavoring agent and its potential for hydrolysis in vivo to yield p-cresol and isovaleric acid. The biological activities of p-cresol are well-documented, particularly in the context of gut microbiota metabolism and uremic toxicity.

Hydrolysis and Metabolism

In the body, esterases can hydrolyze this compound into its constituent alcohol and carboxylic acid.

Caption: In vivo hydrolysis of this compound.

Biological Effects of p-Cresol

p-Cresol is a microbial metabolite produced from the fermentation of tyrosine by gut bacteria.[11] In individuals with compromised renal function, p-cresol can accumulate in the body as p-cresyl sulfate and p-cresyl glucuronide, which are known uremic toxins.[11][12]

Elevated levels of p-cresol and its conjugates are associated with a range of adverse biological effects, primarily driven by the induction of oxidative stress.[2][13]

-

Cellular Damage: p-Cresol can induce cell damage in various cell types, including renal tubular cells and endothelial cells, leading to apoptosis and necrosis at high concentrations.[13]

-

Endothelial Dysfunction: It can increase endothelial permeability by activating the Rho/Rho kinase pathway, potentially contributing to cardiovascular complications.[13]

-

Oxidative Stress: p-Cresyl sulfate has been shown to increase the production of reactive oxygen species (ROS) in vascular endothelial and smooth muscle cells.[2]

-

Immune System Modulation: p-Cresol and its conjugates can suppress the activity of immune cells and decrease phagocytic function.[14]

Caption: Key biological effects of p-cresol.

Safety and Regulatory Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used as a flavoring agent.[5] While some aggregated GHS data indicate a warning for being harmful if swallowed, a significant portion of reports do not classify it as hazardous.[5]

Conclusion

This compound is a well-characterized aromatic ester with established applications in the flavor and fragrance industry. While data on its direct biological activity is limited, its potential to hydrolyze to p-cresol is of significant interest to researchers in drug development and toxicology. Understanding the well-documented effects of p-cresol, particularly its role in oxidative stress and as a uremic toxin, provides a critical framework for assessing the broader biological implications of this compound exposure. The experimental protocols provided herein offer a basis for the synthesis and analysis of this compound for further research.

References

- 1. This compound [webbook.nist.gov]

- 2. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 55066-56-3: this compound | CymitQuimica [cymitquimica.com]

- 7. ISOVALERIC ACID P-TOLYL ESTER(55066-56-3) 1H NMR spectrum [chemicalbook.com]

- 8. P-TOLYL ISOBUTYRATE(103-93-5) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound [webbook.nist.gov]

- 11. p-Cresyl Sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Unraveling p-Cresol: from biosynthesis to biological and biochemical activities [frontiersin.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to p-Cresyl Isovalerate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl isovalerate, a significant aromatic ester, and its various synonyms are compounds of interest across multiple scientific disciplines, from flavor and fragrance chemistry to toxicology and drug metabolism. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and relevant experimental methodologies. While direct research on the biological signaling pathways of this compound is limited, this document explores the well-documented biological activities of its precursor, p-cresol (B1678582), to provide a foundational understanding for future research. This guide is intended to be a valuable resource for professionals in research and development, offering detailed protocols and structured data to facilitate further investigation into this class of compounds.

Chemical Identity and Synonyms

This compound is an organic compound classified as an ester of p-cresol and isovaleric acid. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.

Table 1: Synonyms for this compound

| Primary Name | IUPAC Name | Other Synonyms |

| This compound | (4-methylphenyl) 3-methylbutanoate | p-Tolyl isovalerate[1][2] |

| Isovaleric acid p-tolyl ester[1][2] | ||

| p-Tolyl 3-methylbutanoate[1][2] | ||

| 4-Methylphenyl 3-methylbutanoate[1][2] | ||

| Butanoic acid, 3-methyl-, 4-methylphenyl ester[2] | ||

| p-Cresol Isovalerate | ||

| p-Tolyl 3-methylbutyrate[2] | ||

| para-Tolyl-3-methyl butyrate[2] | ||

| p-Cresyl 3-methylbutanoate[2] | ||

| Tolyl isovalerate, p-[2] | ||

| Cresyl isovalerate, p-[2] | ||

| Methylphenyl 3-methylbutyrate, p-[2] | ||

| NSC 32511[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is crucial for designing experimental protocols, including solvent selection, purification methods, and analytical techniques.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55066-56-3 | [1] |

| Molecular Formula | C12H16O2 | [1][2] |

| Molecular Weight | 192.25 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Fruity, herbal, animal, sweet | [1] |

| Boiling Point | 125 °C @ 10 mmHg | |

| Flash Point | 99 °C | |

| Solubility | Insoluble in water; soluble in alcohols and oils. | [1] |

| SMILES | CC1=CC=C(C=C1)OC(=O)CC(C)C | [1] |

| InChIKey | MVDPTWHTUYDLTL-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound via Fischer esterification of p-cresol and isovaleric acid.

Materials:

-

p-Cresol

-

Isovaleric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of p-cresol and isovaleric acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of p-cresol and isovaleric acid.

Purification of this compound

The crude product from the synthesis can be purified using one of the following methods:

-

Vacuum Distillation: This is the preferred method for purifying liquid esters like this compound. Distillation under reduced pressure prevents decomposition at high temperatures.

-

Column Chromatography: For smaller scale purifications or to separate from closely boiling impurities, column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) can be effective.

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

Diagram 2: GC-MS Analysis Workflow

Caption: A simplified workflow for GC-MS analysis.

HPLC can also be used for the analysis of this compound, particularly for samples in complex matrices.

Typical HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

-

Detector: UV detector set at a wavelength where the aromatic ring of the molecule absorbs (e.g., ~220 nm or ~270 nm).

-

Flow Rate: 1.0 mL/min.

Biological Activity and Signaling Pathways (of p-Cresol)

While there is a lack of direct research on the signaling pathways affected by this compound, the biological activities of its precursor, p-cresol, are well-documented, particularly in the context of chronic kidney disease (CKD). p-Cresol is a known uremic toxin that is produced by the gut microbiota from the amino acid tyrosine.

In the body, p-cresol is rapidly metabolized into p-cresyl sulfate and p-cresyl glucuronide. These metabolites are the primary circulating forms and are responsible for many of the toxic effects observed.

Diagram 3: Biosynthesis and Metabolism of p-Cresol

Caption: Metabolic pathway of p-cresol from dietary tyrosine.

p-Cresyl sulfate has been shown to induce oxidative stress and inflammation, contributing to the cardiovascular complications associated with CKD. It has been reported to activate pro-inflammatory pathways in leukocytes. The in vivo metabolism of this compound is not well-studied, but it is plausible that it would be hydrolyzed back to p-cresol and isovaleric acid, with p-cresol then entering its known metabolic pathways.

Conclusion

This technical guide provides a comprehensive overview of this compound, including its synonyms, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. While direct research on the biological activities and signaling pathways of this compound is currently limited, the extensive knowledge of its precursor, p-cresol, offers a valuable starting point for future investigations. The methodologies and data presented herein are intended to serve as a practical resource for researchers and scientists in the fields of chemistry, toxicology, and drug development, facilitating further exploration of this and related compounds.

References

An In-depth Technical Guide to the Physical Characteristics of p-Tolyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-tolyl isovalerate. The information is curated for professionals in research and development, offering precise data, an outline of common analytical methods, and a logical framework for understanding the compound's properties.

Introduction

p-Tolyl isovalerate, also known as 4-methylphenyl 3-methylbutanoate or p-cresyl isovalerate, is an ester with the chemical formula C₁₂H₁₆O₂.[1] It is recognized for its characteristic tobacco-like, sweet, and herbaceous aroma.[2][3] This compound is utilized as a flavoring agent and a fragrance ingredient in various consumer products.[3][4] For professionals in drug development and chemical research, a thorough understanding of its physical properties is essential for formulation, quality control, and safety assessment.

Core Physical and Chemical Properties

The quantitative physical and chemical data for p-tolyl isovalerate are summarized in the table below. These values have been compiled from various chemical data sources and provide a baseline for its characterization.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 55066-56-3 | [1][2][5] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2][5] |

| Molecular Weight | 192.25 - 192.26 g/mol | [1][2][4][5] |

| IUPAC Name | (4-methylphenyl) 3-methylbutanoate | [4] |

| Synonyms | Isovaleric Acid p-Tolyl Ester, this compound, FEMA 3387 | [1][2][6][7] |

| Physical Properties | ||

| Physical State | Clear, colorless to almost colorless oily liquid at 20°C | [2][4][8][9] |

| Boiling Point | 125 °C at 10 mmHg 103 °C at 2.00 mmHg | [2][3][6][7][8] |

| Density | 0.977 - 0.987 g/mL at 20°C or 25°C | [2][4][6][8] |

| Refractive Index | 1.4840 - 1.4890 at 20°C | [2][4][6] |

| Solubility | ||

| Water | Insoluble (45.68 mg/L est.) | [3][4][6][7] |

| Organic Solvents | Soluble in oils and alcohol | [3][4][6][7] |

| Safety & Handling | ||

| Flash Point | 99 °C (210.2 °F) 209 °F (98.33 °C) TCC | [2][3][6][7][8] |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) | [2][8] |

| Chromatographic Data | ||

| Purity (by GC) | >98.0% | [8] |

| Kovats Retention Index | Standard Non-Polar Column (e.g., SE-30): 1389 Standard Polar Column (e.g., Carbowax 20M): 1898 | [4][10] |

| Other Properties | ||

| Odor Profile | Tobacco, animal, sweet, herbal | [2][3][7] |

| LogP (Octanol/Water) | 3.43 - 3.453 (est.) | [2][3] |

Experimental Protocols

While detailed, step-by-step experimental protocols for a specific batch analysis are proprietary to the manufacturer, the techniques used to determine the properties listed above are standardized in the field of analytical chemistry. Below are general methodologies for key parameters.

3.1 Purity Determination by Gas Chromatography (GC) The purity of p-tolyl isovalerate is typically assessed using Gas Chromatography (GC), as indicated by suppliers specifying ">98.0%(GC)".[8]

-

Principle: This method separates volatile compounds in a mixture. An inert gas carries the sample through a column, and compounds are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the quantity of each separated component.

-

General Protocol:

-

Sample Preparation: A dilute solution of p-tolyl isovalerate is prepared in a volatile solvent (e.g., hexane (B92381) or ethanol).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph.

-

Separation: The sample is vaporized and carried by a gas (e.g., helium or nitrogen) through a capillary column (such as a non-polar SE-30 or a polar Carbowax).[10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

-

Detection: A Flame Ionization Detector (FID) is commonly used for organic compounds. As the p-tolyl isovalerate elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical signal.

-

Analysis: The peak area of p-tolyl isovalerate is compared to the total area of all peaks in the chromatogram to calculate its percentage purity.

-

3.2 Refractive Index Measurement The refractive index is a fundamental property used to identify and assess the purity of liquid substances.

-

Principle: This method measures the extent to which light is bent (refracted) when it passes from one medium (air) into the sample. It is dependent on temperature and the wavelength of light.

-

General Protocol:

-

Instrumentation: An Abbe refractometer is typically used.

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Measurement: A few drops of the p-tolyl isovalerate sample are placed on the prism surface. The instrument's internal temperature is maintained at a specific value, commonly 20°C.[6]

-

Reading: The operator adjusts the instrument to bring a dividing line into focus on a crosshair and reads the refractive index value from the calibrated scale. The measurement is typically performed using the sodium D-line (589 nm).

-

Logical Relationships of Compound Properties

The following diagram illustrates the hierarchical relationship between the fundamental identity of p-tolyl isovalerate and its derived physical, chemical, and safety characteristics. This provides a logical workflow for compound characterization.

Caption: Hierarchical properties of p-tolyl isovalerate.

References

- 1. scbt.com [scbt.com]

- 2. ISOVALERIC ACID P-TOLYL ESTER price,buy ISOVALERIC ACID P-TOLYL ESTER - chemicalbook [chemicalbook.com]

- 3. para-cresyl isovalerate, 55066-56-3 [thegoodscentscompany.com]

- 4. This compound | C12H16O2 | CID 62092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. ISOVALERIC ACID P-TOLYL ESTER | 55066-56-3 [chemicalbook.com]

- 8. p-Tolyl Isovalerate | 55066-56-3 | TCI AMERICA [tcichemicals.com]

- 9. p-Tolyl 3-methylbutanoate | CymitQuimica [cymitquimica.com]

- 10. This compound [webbook.nist.gov]

The Solubility Profile of p-Cresyl Isovalerate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-cresyl isovalerate, a compound of interest in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of this ester in various organic solvents is critical for formulation development, quality control, and toxicological studies. This document compiles available quantitative and qualitative solubility data and presents a generalized, detailed experimental protocol for its determination.

Core Physicochemical Properties

This compound, also known as 4-methylphenyl 3-methylbutanoate, is a colorless liquid with a characteristic tobacco-like, sweet, and herbaceous odor. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.25 g/mol |

| CAS Number | 55066-56-3 |

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents at a standard temperature.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Methanol | 25 | 1491.28 | [1] |

| Ethanol | 25 | 1386.6 | [1] |

| Isopropanol | 25 | 1118.44 | [1] |

| Water | 25 | 0.04568 (estimated) | [2] |

Qualitative Solubility Data

Qualitative assessments of this compound's solubility are also available from various sources.

| Solvent/Solvent Class | Solubility Description | Citations |

| Water | Insoluble | [2][3][4][5] |

| Oils | Soluble | [3][4][5] |

| Alcohol | Soluble, Miscible (in ethanol) | [2][3][5] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached. The concentration of the solute in the solvent should be constant over time.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered sample accurately with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.

-

Data Analysis:

The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of g/L or mol/L, at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination using the shake-flask method.

References

Spectroscopic Characterization of p-Cresyl Isovalerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-cresyl isovalerate (4-methylphenyl 3-methylbutanoate), a compound of interest in flavor, fragrance, and potentially other areas of chemical and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of approximately 192.25 g/mol .[1] Its structure is characterized by a p-cresyl group attached to an isovalerate moiety.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₂ |

| Molecular Weight | 192.25 g/mol [1] |

| CAS Number | 55066-56-3 |

| Synonyms | 4-methylphenyl 3-methylbutanoate, p-tolyl isovalerate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 2H | Ar-H (ortho to -O) |

| ~6.95 | d | 2H | Ar-H (meta to -O) |

| ~2.45 | d | 2H | -O-C(=O)-CH ₂- |

| ~2.30 | s | 3H | Ar-CH ₃ |

| ~2.20 | m | 1H | -CH₂-CH (CH₃)₂ |

| ~1.00 | d | 6H | -CH(CH ₃)₂ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~172 | C =O |

| ~149 | Ar-C -O |

| ~135 | Ar-C -CH₃ |

| ~130 | Ar-C H (meta to -O) |

| ~121 | Ar-C H (ortho to -O) |

| ~44 | -O-C(=O)-C H₂- |

| ~26 | -CH₂-C H(CH₃)₂ |

| ~22 | -CH(C H₃)₂ |

| ~21 | Ar-C H₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 9.0 µs

-

Acquisition time: 4.0 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 4.0 µs

-

Acquisition time: 1.0 s

-

-

General:

-

Temperature: 298 K

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

References

An In-Depth Technical Guide to the Thermal Stability of p-Cresyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Cresyl isovalerate, a key aromatic ester in the flavor, fragrance, and pharmaceutical industries, possesses a thermal stability profile crucial for its application and shelf-life. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, based on established principles of organic chemistry and data from structurally analogous compounds, due to the absence of specific experimental thermal analysis data in the current literature. This document outlines potential thermal degradation pathways, predicted decomposition products, and standardized experimental protocols for a thorough thermal stability analysis.

Introduction

This compound, also known as 4-methylphenyl 3-methylbutanoate, is an organic ester recognized for its characteristic fruity and floral aroma. Beyond its use in fragrances, it serves as a flavoring agent and a potential intermediate in pharmaceutical synthesis. The thermal stability of such compounds is a critical parameter, influencing manufacturing processes, storage conditions, and the overall safety and efficacy of the final products. Thermal degradation can lead to the loss of desired properties and the formation of potentially harmful byproducts. This guide aims to provide a theoretical and practical framework for understanding and evaluating the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [1] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 255-257 °C | [4] |

| Flash Point | 98.5 °C | [4] |

| Solubility | Insoluble in water; soluble in oils and ethanol | [4][5] |

| Density | 0.9884 g/cm³ at 15 °C | [4] |

Predicted Thermal Stability and Decomposition Pathways

Aromatic esters are known to possess enhanced thermal stability due to the resonance stabilization conferred by the aromatic ring. It is anticipated that this compound will exhibit a higher decomposition temperature compared to its aliphatic counterparts.

The thermal decomposition of esters can proceed through several mechanisms, primarily dependent on their molecular structure.

Plausible Thermal Degradation Mechanism

Given that this compound lacks a β-hydrogen on the p-cresyl (alkoxide) moiety, the common concerted syn-elimination pathway for ester pyrolysis is not viable. Therefore, at elevated temperatures, a homolytic cleavage of the ester bond is the most probable initiation step, proceeding via a free-radical mechanism .

The proposed degradation pathway is as follows:

-

Initiation: Homolytic cleavage of the acyl-oxygen bond (the weaker of the two C-O single bonds) to form an isovaleroyl radical and a p-cresoxy radical.

-

Propagation: These initial radicals can undergo a variety of secondary reactions, including:

-

Decarbonylation of the isovaleroyl radical to form an isobutyl radical and carbon monoxide.

-

Hydrogen abstraction by the radicals from other this compound molecules, propagating the chain reaction.

-

The isobutyl radical can undergo further fragmentation or recombination.

-

The p-cresoxy radical can stabilize by abstracting a hydrogen atom to form p-cresol (B1678582).

-

-

Termination: Combination of various radicals to form stable, non-radical products.

Based on this mechanism, the primary thermal decomposition products of this compound are predicted to be p-cresol and components derived from the isovalerate group, such as isovaleric acid , isobutene , and carbon monoxide . At higher temperatures, further degradation of these primary products can occur. For instance, p-cresol itself may decompose into phenol, toluene, and benzene.

Caption: Hypothetical free-radical degradation pathway of this compound.

Comparative Thermal Stability Data

To provide context for the expected thermal stability of this compound, Table 2 presents thermal decomposition data for structurally related compounds. The onset decomposition temperature is a key indicator of thermal stability.

Table 2: Thermal Decomposition Data of Structurally Related Compounds

| Compound | Onset Decomposition Temp. (°C) | Method | Atmosphere | Reference |

| p-Chloro-m-cresol | Not specified, Tmax at 200-300°C | TGA | Air | [3][6] |

| Phenylacetic acid | ~150 | TGA | Nitrogen | [7] |

| Fatty Acid Methyl Esters (C6-C14) | 126.5 - 187 (DTA onset) | DTA | Not specified | [8] |

| Aromatic Esters (various) | 150 - 250 | TGA | Nitrogen | [4][9] |

Note: This data is for comparative purposes only. The exact decomposition temperature of this compound will depend on the specific experimental conditions.

Recommended Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound should involve a combination of thermoanalytical techniques.

Caption: A typical experimental workflow for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to study the kinetics of its degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Conduct experiments under both an inert atmosphere (e.g., nitrogen, 50 mL/min) to assess inherent thermal stability, and an oxidative atmosphere (e.g., air, 50 mL/min) to evaluate oxidative stability.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

To determine degradation kinetics, perform additional runs at different heating rates (e.g., 5, 15, and 20 °C/min).

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the temperature at which 5% and 50% mass loss occurs (T₅% and T₅₀%).

-

Utilize kinetic models (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy of decomposition from the multi-heating rate data.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and to detect exothermic or endothermic decomposition events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -20 °C).

-

Heat from -20 °C to a temperature above the boiling point (e.g., 300 °C) at a rate of 10 °C/min.

-

Include a cool-heat cycle to observe any changes in thermal behavior after initial heating.

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to melting and boiling.

-